molecular formula C12H10FN3S B2993220 2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile CAS No. 866010-36-8

2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile

Cat. No.: B2993220
CAS No.: 866010-36-8
M. Wt: 247.29
InChI Key: QTOWJXSMQFJBCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a malononitrile group attached to a fluoro-methylaniline group through a methylsulfanyl methylene bridge . The presence of the fluorine atom and the sulfanyl group could potentially influence the compound’s reactivity and properties .

Scientific Research Applications

Alzheimer's Disease Research

A derivative, [18F]FDDNP, used in positron emission tomography, facilitates the noninvasive localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, aiding in diagnostic assessment and monitoring treatment response. This indicates the potential of related compounds in neuroimaging and diagnostics (Shoghi-Jadid et al., 2002).

Chemical Sensing

New molecules, like M1, have been synthesized for highly selective cyanide detection, showcasing the utility of such compounds in environmental monitoring and safety applications. The specific interaction with cyanide anion highlights their potential as chemosensors (Chen et al., 2015).

Environmental Monitoring

Latent turn-on fluorescent probes based on reactions with malononitrile have been developed for detecting toxic substances, such as malononitrile itself in water. This underscores the relevance of these compounds in creating tools for environmental protection and public health (Jung et al., 2020).

Electronic Materials

Compounds synthesized through the condensation of fluorenones and malononitrile, demonstrating significant intramolecular charge transfer, are explored for their potential in sensitizing photoconductivity in polymer films. Such studies point to applications in electronic and optoelectronic devices (Perepichka et al., 2000).

Antimicrobial Activity

Research on thiazolo[3,2]pyridines containing the pyrazolyl moiety synthesized through reactions involving malononitrile reveals antimicrobial properties. This suggests the potential of structurally related compounds in developing new antimicrobial agents (El‐Emary et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a chemical reaction or biological system.

Safety and Hazards

A Safety Data Sheet (SDS) would provide comprehensive information about the safety and hazards associated with this compound . It’s crucial to handle all chemical compounds with appropriate safety measures to prevent any potential harm .

Properties

IUPAC Name

2-[(4-fluoro-3-methylanilino)-methylsulfanylmethylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3S/c1-8-5-10(3-4-11(8)13)16-12(17-2)9(6-14)7-15/h3-5,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOWJXSMQFJBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=C(C#N)C#N)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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